2-[2-(2-Fluorophenyl)hydrazono]malononitrile
Overview
Description
“2-[2-(2-Fluorophenyl)hydrazono]malononitrile” is a chemical compound with the molecular formula C9H5FN4 . It is related to other compounds such as “2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile” and "[(2-Fluorophenyl)hydrazono]malononitrile" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to a hydrazone, which is further connected to a malononitrile group . The average mass of the molecule is 188.161 Da .Scientific Research Applications
Antimicrobial Agent Synthesis
2-[2-(2-Fluorophenyl)hydrazono]malononitrile has been used in the synthesis of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles. These compounds exhibit significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Aggarwal et al., 2013).
Fluorescent Probe Development
This compound plays a role in the development of fluorescent probes. For instance, it's a key reagent in making latent turn-on fluorescent probes for detecting malononitrile, which is a precursor of hydrogen cyanide and used in various academic and industrial applications (Jung et al., 2020).
Cancer Research
It's also involved in cancer research. Compounds derived from this compound have been evaluated for their antitumor activities against various cell lines, showing promising results in comparison with standard drugs (Debbabi et al., 2017).
Crystal Structure and DFT Study
The compound's crystal structure and Density Functional Theory (DFT) study provide insights into its properties. For example, a study on its hydrate form offers valuable information about its molecular structure and stability (Kurbanova et al., 2023).
Alzheimer’s Disease Research
In the field of neurology, derivatives of this compound, like [18F]FDDNP, have been used in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
2-[(2-fluorophenyl)hydrazinylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFYXHVPYJZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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